1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
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Overview
Description
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a chemical compound characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole typically involves the reaction of 2,4-difluorobenzyl chloride with 3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), appropriate solvents (e.g., dimethylformamide)
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide
Major Products:
Reduction: 1-[(2,4-Difluorophenyl)methyl]-3-amino-1H-pyrazole
Substitution: Various substituted pyrazoles depending on the nucleophile used
Oxidation: Oxidized derivatives of the pyrazole ring
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is not fully elucidated. it is believed to interact with specific molecular targets, potentially involving the inhibition of enzymes or interference with cellular pathways. The nitro group may play a role in generating reactive intermediates that can modify biological macromolecules .
Comparison with Similar Compounds
- 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
- 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine
- 1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole
Uniqueness: 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is unique due to the specific positioning of the nitro group on the pyrazole ring, which can significantly influence its reactivity and biological activity. The presence of the difluorophenyl group also imparts distinct electronic properties that can affect its interactions with other molecules .
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-2-1-7(9(12)5-8)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGBCZZXEFBOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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